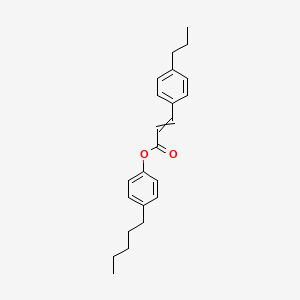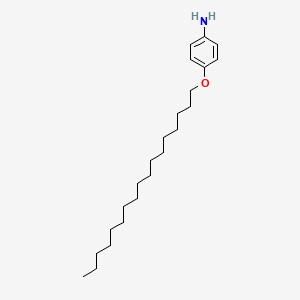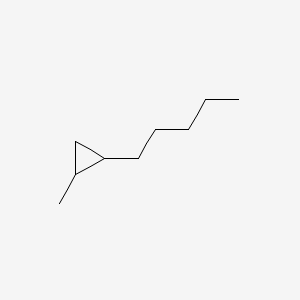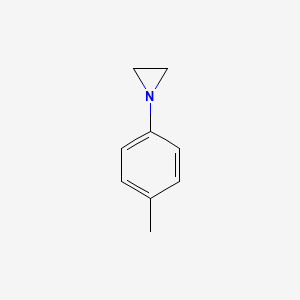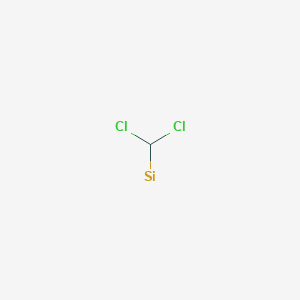
Silyldichloromethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silyldichloromethane is an organosilicon compound with the chemical formula ( \text{R}_3\text{SiCH}_2\text{Cl}_2 ), where ( \text{R} ) represents an alkyl or aryl group. This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is known for its reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Silyldichloromethane can be synthesized through several methods. One common approach involves the reaction of dichloromethane with a silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is often produced via the Müller-Rochow process, which involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst. This method allows for the large-scale production of various organosilicon compounds, including this compound .
化学反応の分析
Types of Reactions
Silyldichloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form silylmethane derivatives.
Oxidation Reactions: It can be oxidized to form silyl alcohols or other oxygen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions include silyl ethers, silyl amines, and silyl alcohols, depending on the specific reagents and conditions used .
科学的研究の応用
Silyldichloromethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: this compound derivatives are used in the modification of biomolecules for improved stability and functionality.
Medicine: It is employed in the development of silicon-based drugs and drug delivery systems.
作用機序
The mechanism of action of silyldichloromethane involves the formation of a reactive intermediate, typically a silyl cation, which can then undergo various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in nucleophilic substitution reactions, the silyl cation reacts with nucleophiles to form new carbon-silicon bonds .
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Similar in reactivity but lacks the dichloromethane moiety.
Dimethylsilyl Dichloride: Similar structure but with two methyl groups instead of one.
Phenylsilyl Dichloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Silyldichloromethane is unique due to its combination of a silyl group and dichloromethane, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable carbon-silicon bonds makes it particularly valuable in the development of new materials and chemical processes .
特性
分子式 |
CHCl2Si |
|---|---|
分子量 |
112.01 g/mol |
InChI |
InChI=1S/CHCl2Si/c2-1(3)4/h1H |
InChIキー |
PHPGVAUWJURZEP-UHFFFAOYSA-N |
正規SMILES |
C([Si])(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


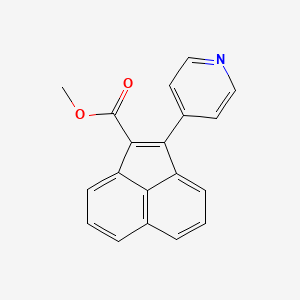
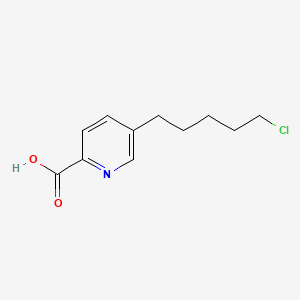
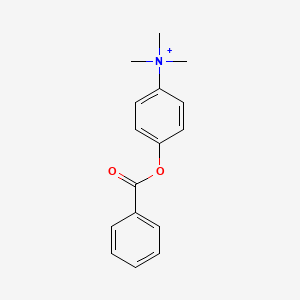
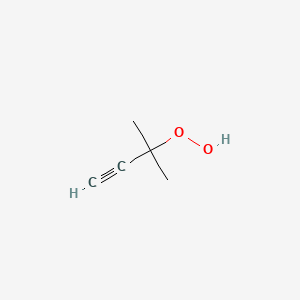


![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)

